molecular formula C9H12N2O3 B13529082 Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Cat. No.: B13529082
M. Wt: 196.20 g/mol
InChI Key: KUBRCAVZRSUBPZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between the pyridine derivative and an amino acid under controlled conditions.

    Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents to introduce the hydroxyl group.

    Esterification: Finally, the compound undergoes esterification to form the methyl ester, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyridine ring to a piperidine ring.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The amino and hydroxyl groups can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate: Similar structure but with the pyridine ring at a different position.

    Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)butanoate: Similar structure but with an additional carbon in the side chain.

Uniqueness

Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to its specific arrangement of functional groups and the position of the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)7(10)8(12)6-2-4-11-5-3-6/h2-5,7-8,12H,10H2,1H3

InChI Key

KUBRCAVZRSUBPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C1=CC=NC=C1)O)N

Origin of Product

United States

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